molecular formula C17H15N3OS2 B2755176 2-(4-(methylthio)phenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide CAS No. 919754-29-3

2-(4-(methylthio)phenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

Cat. No.: B2755176
CAS No.: 919754-29-3
M. Wt: 341.45
InChI Key: NVDSUJJIQYHGTQ-UHFFFAOYSA-N
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Description

2-(4-(Methylthio)phenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry research due to its molecular framework incorporating two privileged pharmacophores: a thiazole ring and a pyridine ring. The thiazole ring is a five-membered heterocycle containing nitrogen and sulfur atoms, which is a common structural component in a wide array of bioactive molecules and approved drugs . Thiazole derivatives are recognized for their diverse biological activities, which include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties, making the thiazole ring a versatile scaffold in the development of new therapeutic agents . The specific incorporation of a pyridin-3-yl substituent on the thiazole ring further enhances the potential for molecular interactions, as pyridine is another heterocycle frequently used to optimize drug-like characteristics and binding affinity . The 4-(methylthio)phenyl acetamide moiety contributes to the compound's overall lipophilicity and steric profile, which can influence its pharmacokinetic properties. While the specific biological profile and mechanism of action for this exact molecule are areas for ongoing investigation, compounds with analogous structures have demonstrated promising research utility, such as acting as inhibitors for specific enzymes or showing cytotoxicity against various cancer cell lines in preclinical studies . This compound is provided as a high-purity material to support hit identification, lead optimization, and structure-activity relationship (SAR) studies in drug discovery programs. It is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-methylsulfanylphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS2/c1-22-14-6-4-12(5-7-14)9-16(21)20-17-19-15(11-23-17)13-3-2-8-18-10-13/h2-8,10-11H,9H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDSUJJIQYHGTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-(Methylthio)phenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes available research findings, case studies, and structure-activity relationships (SAR) to highlight the compound's efficacy and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C17H15N3OS2
  • Molecular Weight : 341.45 g/mol
  • CAS Number : 919754-29-3

The structure consists of a thiazole ring connected to a pyridine moiety and a methylthio-substituted phenyl group, which contribute to its biological activity.

Anticancer Activity

Research indicates that derivatives of thiazole compounds exhibit significant anticancer properties. The compound under discussion has been evaluated against various cancer cell lines, demonstrating promising results:

  • Cell Lines Tested : A549 (lung cancer), C6 (glioma)
  • Methods : MTT assay, DNA synthesis analysis, acridine orange/ethidium bromide staining, caspase-3 activation assays.

In one study, derivatives similar to our compound showed a capacity to induce apoptosis in cancer cells, suggesting that modifications to the thiazole structure can enhance anticancer activity .

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. The compound's structural features may enhance its effectiveness against various pathogens. A study focusing on thiazole analogs indicated that modifications at the N-aryl amide group could lead to compounds with high potency against Plasmodium falciparum, the causative agent of malaria. This suggests a potential application for the compound in treating infectious diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to specific structural features:

Structural FeatureImpact on Activity
Methylthio GroupEnhances lipophilicity and cell permeability
Pyridine RingContributes to receptor binding affinity
Thiazole CoreEssential for biological activity

Studies have shown that non-bulky electron-withdrawing groups at specific positions on the phenyl ring enhance activity, while replacing bulky groups with smaller atoms like H or F improves physicochemical properties .

Case Studies

  • Anticancer Efficacy : In vitro studies demonstrated that compounds with similar thiazole structures led to significant reductions in cell viability in A549 and C6 cell lines, with IC50 values indicating effective concentration levels for inducing apoptosis .
  • Antimalarial Properties : A series of thiazole derivatives were synthesized and tested against chloroquine-sensitive strains of Plasmodium falciparum. The results indicated that certain modifications resulted in compounds exhibiting low cytotoxicity and high antimalarial potency .

Scientific Research Applications

Neuropharmacological Applications

Recent studies have highlighted the potential of thiazole derivatives, including 2-(4-(methylthio)phenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide, in treating neurodegenerative diseases such as Alzheimer's disease (AD). These compounds exhibit multitarget effects that can ameliorate AD's pathological conditions by:

  • Inhibiting Cholinesterase Activity : Thiazole derivatives have shown significant inhibition of acetylcholinesterase (AChE), which is crucial for enhancing cholinergic neurotransmission in AD patients .
  • Reducing Amyloid-beta Aggregation : The compound has been associated with the inhibition of amyloid-beta peptide aggregation, a hallmark of AD pathology .
  • Targeting Tau Protein : Inhibition of tau protein aggregation is another mechanism through which these compounds may exert neuroprotective effects .

Case Studies

A systematic review identified multiple in vitro and in vivo studies demonstrating the efficacy of thiazole derivatives in reducing cognitive decline and neuroinflammation associated with AD. For example, one study reported a significant reduction in amyloid burden in animal models treated with these compounds .

Anticancer Properties

The anticancer potential of this compound has been explored through various mechanisms:

  • Induction of Apoptosis : Research indicates that this compound can trigger apoptotic pathways in cancer cells, leading to reduced tumor viability .
  • Inhibition of Tumor Growth : Studies have shown that thiazole derivatives can inhibit tumor cell proliferation through various signaling pathways .

Data Table: Anticancer Activity

Study ReferenceCell LineMechanismResult
MCF-7Apoptosis70% reduction in cell viability
HeLaProliferation inhibitionIC50 = 15 µM

Anti-inflammatory Effects

The compound also demonstrates significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Studies

A review highlighted several studies where thiazole derivatives significantly reduced inflammation markers in animal models subjected to inflammatory stimuli. One notable study demonstrated a reduction in paw edema by over 50% when treated with these compounds .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The pyridine and thiazole rings undergo electrophilic substitution:

  • Nitration : Reaction with HNO₃/H₂SO₄ at 50°C introduces nitro groups at the para position of the pyridine ring.

  • Halogenation : Bromination (Br₂/FeBr₃) selectively targets the thiazole’s C5 position due to electron-rich sulfur coordination.

Nucleophilic Attack on Acetamide Moiety

The carbonyl group in the acetamide unit is susceptible to nucleophilic reactions:

  • Hydrolysis : Treatment with 6M HCl at 80°C cleaves the amide bond, yielding 4-(methylthio)phenylacetic acid and 2-amino-4-pyridin-3-ylthiazole.

  • Reduction : NaBH₄ in ethanol reduces the carbonyl to a secondary alcohol (yield: 58%), though steric hindrance from the thiazole ring limits efficiency.

Oxidation of Methylthio Group

The methylthio (-SMe) group oxidizes under controlled conditions:

Oxidizing AgentProductConditionsApplication
H₂O₂ (30%)Sulfoxide (-SOCH₃)25°C, 12 hrBioactivity modulation
mCPBASulfone (-SO₂CH₃)DCM, 0°C → RT, 6 hrEnhanced solubility

Sulfone derivatives show improved pharmacokinetic profiles in preclinical studies.

Coupling Reactions

The pyridine and thiazole nitrogen atoms participate in coordination chemistry:

  • Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (e.g., 4-fluorophenylboronic acid) modify the thiazole’s substituents, enhancing anticancer activity (IC₅₀: 12 μM vs. HeLa cells) .

  • Metal complexes : Coor

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Phenyl and Thiazole Moieties

Key analogs differ in substituents at the phenyl ring (R₁) and thiazole-linked groups (R₂). Below is a comparative analysis of select compounds:

Compound Name R₁ R₂ Melting Point (°C) Molecular Weight Key Biological Activity LogP (Calculated) Reference ID
2-(4-(Methylthio)phenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide (Target) -SMe Pyridin-3-yl Not reported ~357.47 Under investigation 2.8*
2-(4-Methoxyphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide -OMe Pyridin-3-yl Not reported 353.40 Anticancer (in silico docking) 2.1
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-((4-chlorophenyl)amino)acetamide -Br 4-Chlorophenyl 282–283 426.96 Antimicrobial (MIC: 13–27 µM) 3.5
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide -OMe, Piperazine p-Tolyl 289–290 422.54 MMP inhibition (IC₅₀: ~5 µM) 3.2
2-((4-Bromophenyl)thio)-N-(5-methylthiadiazol-2-yl)acetamide -SBr 5-Methylthiadiazol 302–303 438.54 Antifungal (MIC: 250 µg/mL) 4.0

Notes:

  • Methylthio vs. Methoxy : Replacing -SMe with -OMe () reduces logP from 2.8 to 2.1, suggesting lower lipophilicity. Methoxy derivatives may exhibit reduced membrane penetration but improved solubility .
  • Halogenated Derivatives : Bromo and chloro substituents (e.g., compound in ) enhance antimicrobial potency (MIC: 13–27 µM) due to electron-withdrawing effects, which stabilize ligand-target interactions .
  • Piperazine Incorporation : Piperazine-linked analogs () show potent matrix metalloproteinase (MMP) inhibition, likely due to enhanced hydrogen bonding with catalytic zinc ions .

Key Research Findings and Trends

Electron-Withdrawing Groups Enhance Bioactivity : Bromo, chloro, and nitro substituents improve antimicrobial and anticancer activities by increasing electrophilicity and target binding .

Lipophilicity-Bioactivity Correlation : Higher logP values (e.g., 4.0 in ) correlate with improved antifungal activity but may reduce aqueous solubility .

Heterocyclic Moieties Dictate Target Specificity : Pyridine () and piperazine () groups enable diverse interactions, suggesting tunability for specific therapeutic applications .

Q & A

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
SolventEthanol > Acetone+15% yield
Temperature80–85°C (reflux)Prevents side reactions
CatalystK₂CO₃ (0.1 mol)Enhances cyclization

Q. Table 2. Key Spectral Assignments

Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Pyridinyl-H8.6–9.1 (m)148.2, 150.5
Thiazole-C163.7 (C=N)
Acetamide-CH₃2.4 (s)22.8

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